![molecular formula C12H14O B2749987 6-Methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] CAS No. 2248366-20-1](/img/structure/B2749987.png)
6-Methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]
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Overview
Description
In general, a spiro compound is a bicyclic organic compound with rings connected through just one atom. The atom connecting the rings is called the spiroatom, usually a quaternary carbon. The prefix “6-Methyl” indicates that a methyl group (-CH3) is attached to the 6th carbon in one of the rings .
Synthesis Analysis
The synthesis of spiro compounds often involves the use of a nucleophilic substitution or an addition reaction. The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
Spiro compounds are characterized by their unique three-dimensional structure, which is often rigid due to the spiroatom connecting the rings. This can lead to interesting chemical properties .Chemical Reactions Analysis
The reactivity of spiro compounds can vary greatly depending on their structure. Some spiro compounds can undergo reactions at the spiroatom, while others might react at other sites on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a methyl group can increase the hydrophobicity of the compound .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-4-5-10-3-2-6-12(8-13-12)11(10)7-9/h4-5,7H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNWYKOPPPVJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC23CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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